molecular formula C11H13F2NO B13591445 4-(2,3-Difluorophenoxy)piperidine

4-(2,3-Difluorophenoxy)piperidine

Cat. No.: B13591445
M. Wt: 213.22 g/mol
InChI Key: OXPYLCVAZNIRIV-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the difluorophenoxy group imparts unique physical and chemical properties to this compound, making it of interest in various scientific research fields .

Preparation Methods

The synthesis of 4-(2,3-Difluorophenoxy)piperidine typically involves the reaction of 2,3-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2,3-Difluorophenoxy)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,3-Difluorophenoxy)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

4-(2,3-Difluorophenoxy)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its suitability for various applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-(2,3-difluorophenoxy)piperidine

InChI

InChI=1S/C11H13F2NO/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2

InChI Key

OXPYLCVAZNIRIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C(=CC=C2)F)F

Origin of Product

United States

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